molecular formula C19H24N2O4S B296212 N-(2-ethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide

N-(2-ethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide

Cat. No. B296212
M. Wt: 376.5 g/mol
InChI Key: KPBVYOMROYBBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMA401 and is a novel small molecule drug candidate that has been developed for the treatment of chronic pain.

Mechanism of Action

The P2X3 receptor is a ligand-gated ion channel that is expressed in sensory neurons and is involved in the transmission of pain signals. EMA401 selectively blocks the P2X3 receptor, thereby reducing the transmission of pain signals from the peripheral nerves to the central nervous system. This mechanism of action has been demonstrated in several preclinical studies and has been shown to be effective in reducing chronic pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have minimal off-target effects and is well-tolerated in preclinical studies. It does not affect the activity of other ion channels or receptors and does not interfere with normal physiological processes. EMA401 has been shown to be effective in reducing chronic pain in preclinical models without causing any significant side effects.

Advantages and Limitations for Lab Experiments

EMA401 has several advantages for use in lab experiments. It is a small molecule drug candidate that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, there are also some limitations to the use of EMA401 in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, its effectiveness in humans has not yet been fully established, which limits its potential clinical applications.

Future Directions

There are several future directions for the research and development of EMA401. One potential direction is to explore its effectiveness in combination with other pain medications. Another direction is to investigate its potential applications in other areas, such as cancer pain or neuropathic pain associated with diabetes. Additionally, further studies are needed to establish its safety and efficacy in humans, which will be critical for its potential clinical applications.
Conclusion:
In conclusion, EMA401 is a novel small molecule drug candidate that has gained significant attention in scientific research due to its potential applications in the treatment of chronic pain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. While there are still some limitations to its use, there are several future directions for its development and potential clinical applications.

Synthesis Methods

The synthesis of EMA401 involves the reaction of 2-ethylphenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with N-methylglycine methyl ester to yield EMA401. The synthesis of this compound has been reported in several research articles and has been optimized to achieve high yields and purity.

Scientific Research Applications

EMA401 has been extensively studied for its potential applications in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer-induced bone pain. EMA401 acts by selectively blocking the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals. This mechanism of action makes EMA401 a promising drug candidate for the treatment of chronic pain.

properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C19H24N2O4S/c1-5-15-8-6-7-9-17(15)20-19(22)13-21(3)26(23,24)16-10-11-18(25-4)14(2)12-16/h6-12H,5,13H2,1-4H3,(H,20,22)

InChI Key

KPBVYOMROYBBHF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C

Origin of Product

United States

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